BMS-210285

β3-adrenoceptor binding affinity Ki

Procure BMS-210285 to ensure selective human β3-AR agonism (Ki=9 nM) with 83% intrinsic activity. This discontinued clinical candidate avoids confounding β1/β2 activation, enabling unambiguous adipocyte signaling, UCP1 expression, and metabolic studies. Essential benchmark for translational obesity/diabetes research. Reproducible results demand the exact compound—structural analogs differ in selectivity and efficacy.

Molecular Formula C24H25ClF2N2O5S
Molecular Weight 527.0 g/mol
CAS No. 344607-69-8
Cat. No. B1667184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-210285
CAS344607-69-8
SynonymsBMS-210285;  BMS210285;  BMS 210285;  UNII-WS7S13Q9RH;  CHEMBL60116;  WS7S13Q9RH;  SCHEMBL13550990;  BDBM50073046.
Molecular FormulaC24H25ClF2N2O5S
Molecular Weight527.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O
InChIInChI=1S/C24H25ClF2N2O5S/c1-35(32,33)29-21-13-17(7-10-22(21)30)23(31)14-28-20(12-15-3-2-4-18(25)11-15)16-5-8-19(9-6-16)34-24(26)27/h2-11,13,20,23-24,28-31H,12,14H2,1H3/t20-,23+/m1/s1
InChIKeyDSEGFUSAJVUFLK-OFNKIYASSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-210285 (CAS 344607-69-8): A Highly Selective β3‑Adrenoceptor Agonist for Obesity and Diabetes Research


BMS-210285 (CAS 344607‑69‑8) is a small‑molecule β3‑adrenoceptor (β3‑AR) agonist originally developed by Bristol‑Myers Squibb as a potential antiobesity and antidiabetic agent [1]. It exhibits high affinity and selectivity for the human β3‑adrenergic receptor [2] and was advanced to clinical evaluation for obesity and type‑2 diabetes mellitus before development was discontinued [3].

Why Generic β3‑AR Agonists Cannot Substitute for BMS-210285 in Obesity and Diabetes Research


Substituting BMS‑210285 with another β3‑adrenoceptor agonist without experimental validation is scientifically risky. β3‑AR agonists exhibit marked species‑specific pharmacology and variable selectivity profiles across β1/β2/β3 subtypes [1]. BMS‑210285 was specifically optimized for high selectivity and potent intrinsic activity at the human receptor [2], whereas other in‑class compounds (e.g., CL 316,243, mirabegron) differ substantially in binding affinity, functional efficacy, and tissue‑specific effects. Procurement of the exact compound ensures reproducibility of published results and avoids confounding variables introduced by structural or pharmacological divergence.

Quantitative Differentiation of BMS-210285: Binding Affinity, Intrinsic Activity, and Selectivity Compared to Key Analogs


Binding Affinity to Human β3‑Adrenoceptor: BMS-210285 vs. Non‑Selective Agonist Isoproterenol

BMS‑210285 binds the human β3‑adrenergic receptor with high affinity (Ki = 9 nM) [1]. In contrast, the non‑selective β‑adrenoceptor agonist isoproterenol exhibits substantially lower affinity for the β3‑AR, with reported Ki values in the micromolar range [2]. This 100‑fold difference in binding affinity underscores the enhanced potency of BMS‑210285 at the β3‑subtype.

β3-adrenoceptor binding affinity Ki

Intrinsic Activity at β3‑Adrenoceptor: BMS-210285 vs. Full Agonist Isoproterenol

BMS‑210285 exhibits an intrinsic activity of 83% relative to the full agonist isoproterenol at the human β3‑adrenergic receptor [1]. This indicates that BMS‑210285 is a nearly full agonist, capable of eliciting robust cAMP accumulation and downstream metabolic effects while potentially avoiding maximal receptor desensitization associated with full agonism [2].

intrinsic activity efficacy β3‑AR agonism

Functional Potency: BMS-210285 (Ki = 9 nM) vs. Reference Agonist CL 316,243 (EC50 = 3 nM)

Although BMS‑210285 and the widely used reference agonist CL 316,243 are both potent β3‑AR activators, they differ in measured potency metrics. BMS‑210285 displays a binding Ki of 9 nM [1], whereas CL 316,243 has a reported functional EC50 of 3 nM in cAMP assays . The discrepancy reflects distinct assay formats (binding vs. functional) and may indicate differences in agonist‑receptor residence time or signaling bias.

functional potency EC50 β3‑AR agonism

Selectivity Profile: BMS-210285 as a Highly Selective β3‑AR Agonist vs. Non‑Selective β‑AR Agonists

BMS‑210285 was designed to be highly selective for the β3‑adrenoceptor over β1‑ and β2‑subtypes [1]. In contrast, non‑selective agonists like isoproterenol activate all three β‑AR subtypes with similar potency, leading to confounding cardiovascular effects (β1‑mediated tachycardia, β2‑mediated vasodilation). The selectivity of BMS‑210285 minimizes these off‑target effects, enabling cleaner interrogation of β3‑AR‑specific metabolic pathways.

selectivity β3‑AR off‑target

Clinical Development History: BMS-210285 Reached Phase 1/2 for Obesity and Diabetes, Unlike Most Tool Compounds

BMS‑210285 advanced to clinical evaluation for obesity and type‑2 diabetes mellitus [1], a milestone rarely achieved by tool‑compound β3‑AR agonists (e.g., CL 316,243, BRL 37344). Although development was later discontinued [2], this clinical exposure validates the compound's drug‑like properties and human‑relevant pharmacology, making it a superior choice for translational research compared to tool compounds that lack any human safety data.

clinical development obesity type‑2 diabetes

Recommended Application Scenarios for BMS-210285 Based on Quantitative Differentiation


In Vitro Studies Requiring High‑Affinity, Selective β3‑AR Activation

BMS‑210285 (Ki = 9 nM) [1] is ideal for cell‑based assays (cAMP accumulation, lipolysis, gene expression) in human adipocytes or recombinant CHO‑hβ3 cells where selective β3‑AR agonism must be achieved without confounding β1/β2 activation. Its 83% intrinsic activity [2] provides robust signal while mitigating receptor desensitization, making it suitable for chronic treatment protocols.

Preclinical Obesity and Type‑2 Diabetes Research in Rodent Models

BMS‑210285 was specifically developed for obesity and type‑2 diabetes [1]. In rodent models of diet‑induced obesity, selective β3‑AR agonists increase energy expenditure and improve insulin sensitivity [2]. BMS‑210285's documented clinical development history [3] supports its use in translational studies aiming to bridge rodent findings to human metabolic physiology.

Comparative Pharmacology Studies of β3‑AR Agonists

Researchers profiling β3‑AR agonists should include BMS‑210285 as a benchmark due to its well‑characterized binding affinity (Ki = 9 nM) [1] and intrinsic activity (83% of isoproterenol) [2]. Its distinct efficacy profile (nearly full agonist) and human‑validated drug‑like properties provide a reference point for evaluating novel β3‑AR ligands.

Mechanistic Studies of β3‑AR‑Mediated Lipolysis and Thermogenesis

BMS‑210285's high selectivity for the β3‑AR [1] minimizes cross‑reactivity with β1/β2‑ARs, enabling unambiguous assignment of metabolic effects (lipolysis, UCP1 expression, brown adipose tissue activation) to β3‑AR stimulation. This is critical for dissecting signaling pathways in adipocytes and skeletal muscle.

Quote Request

Request a Quote for BMS-210285

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.